molecular formula C18H21ClN2O B270469 2-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide

2-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide

Katalognummer B270469
Molekulargewicht: 316.8 g/mol
InChI-Schlüssel: KMUKWILEPMQMDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide, commonly known as CDEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.

Wirkmechanismus

CDEA acts as a selective COX-2 inhibitor, which is responsible for its anti-inflammatory properties. It also activates the opioid receptors, leading to its analgesic effects. Additionally, CDEA has been shown to modulate the activity of the endocannabinoid system, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
CDEA has been shown to reduce inflammation and pain in animal models, making it a potential treatment for various inflammatory diseases such as arthritis and colitis. It has also been shown to have antipyretic effects, indicating its potential use as a fever reducer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using CDEA in lab experiments is its selectivity towards COX-2, which reduces the risk of unwanted side effects. However, its low solubility in water can make it challenging to work with in certain experiments.

Zukünftige Richtungen

There are several potential future directions for the research on CDEA. One possible direction is the development of new drugs based on CDEA for the treatment of inflammatory diseases. Another direction is the investigation of its potential use in materials science, such as the synthesis of new polymers and coatings. Additionally, further research is needed to fully understand the mechanism of action of CDEA and its effects on the endocannabinoid system.

Synthesemethoden

The synthesis of CDEA involves the reaction of 2-chlorobenzoyl chloride with N,N-diethylaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure CDEA.

Wissenschaftliche Forschungsanwendungen

CDEA has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Eigenschaften

Molekularformel

C18H21ClN2O

Molekulargewicht

316.8 g/mol

IUPAC-Name

2-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide

InChI

InChI=1S/C18H21ClN2O/c1-3-21(4-2)16-11-9-15(10-12-16)20-18(22)13-14-7-5-6-8-17(14)19/h5-12H,3-4,13H2,1-2H3,(H,20,22)

InChI-Schlüssel

KMUKWILEPMQMDL-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2Cl

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.